
4-ヨード-3-ニトロベンズアミド
概要
説明
イニパリブは、4-ヨード-3-ニトロベンズアミドとしても知られており、当初は潜在的な癌治療薬として開発されました。これは、DNA修復プロセスに関与するポリ(ADP-リボース)ポリメラーゼ(PARP)酵素の不可逆的阻害剤として作用すると考えられていました。 後の研究では、イニパリブはPARP酵素を効果的に阻害せず、その作用機序の見直しにつながりました .
2. 製法
合成経路と反応条件: イニパリブは、4-ヨードアニリンから始まる一連の化学反応によって合成されます。主要なステップには、ニトロ基を導入するためのニトロ化と、それに続くベンズアミド構造を形成するためのアミド化が含まれます。 反応条件は通常、反応を促進するために、強酸および強塩基、および特定の溶媒を使用することを伴います .
工業的製造方法: イニパリブの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、収量と純度が最適化されており、多くの場合、再結晶やクロマトグラフィーなどの複数の精製工程が含まれており、最終製品が医薬規格を満たしていることを保証します .
科学的研究の応用
Breast Cancer Treatment
Iniparib has been investigated extensively in clinical trials for its efficacy in treating breast cancer. Notably, it has been evaluated in combination therapies with other chemotherapeutic agents such as carboplatin and gemcitabine. These combinations have shown promising results in enhancing progression-free survival rates among patients with triple-negative breast cancer .
- Clinical Study Findings :
- In a Phase II trial (BSI-201), Iniparib demonstrated improved outcomes when used alongside standard chemotherapy regimens .
- Another study highlighted its potential to enhance the effects of radiotherapy and alkylating agents, indicating a synergistic effect that could lead to better treatment protocols for various cancers .
Other Cancer Types
Beyond breast cancer, 4-iodo-3-nitrobenzamide is being explored for its applicability in treating non-small cell lung cancer and other malignancies. Its ability to inhibit DNA repair mechanisms makes it a candidate for combination therapies aimed at overcoming resistance to conventional treatments .
Several studies have documented the therapeutic effects of 4-iodo-3-nitrobenzamide across various tumor types:
- Study on Tumor Cell Lines : Research indicated that this compound effectively reduces viability in multiple human and animal tumor cell lines by inducing apoptosis through PARP inhibition .
- Toxicity Assessment : Toxicological evaluations showed no significant adverse effects at therapeutic doses, suggesting a favorable safety profile for potential clinical use .
作用機序
イニパリブの作用機序には、癌細胞における活性酸素種(ROS)産生の刺激が含まれます。これにより、酸化ストレスと細胞死が引き起こされます。イニパリブは、その細胞毒性効果の原因と考えられている活性なC-ニトロソ中間体に代謝されます。 この化合物は、細胞の抗酸化防御に関与するNrf2転写因子も活性化します .
6. 類似の化合物との比較
イニパリブは、オラパリブ、ルカパリブ、ニラパリブなどの他のPARP阻害剤と比較されることがよくあります。これらの化合物とは異なり、イニパリブはPARP酵素を効果的に阻害しません。代わりに、その作用機序は主にROSの生成によるものです。 これは、イニパリブを異なる経路を通じて癌細胞を標的とするため、PARP阻害剤の中でユニークなものにしています .
類似の化合物:
オラパリブ: 卵巣癌と乳がんの治療に使用される強力なPARP阻害剤。
ルカパリブ: 卵巣癌に適用される別のPARP阻害剤。
結論として、イニパリブは当初PARP阻害剤として期待されていましたが、その期待は実現しませんでした。しかし、それは癌生物学と癌治療におけるROSの役割についての私たちの理解に貢献しました。その独自の作用機序は、他の類似の化合物とは異なり、科学研究において貴重なツールとなっています。
生化学分析
Biochemical Properties
Iniparib is thought to exert its effects through intracellular conversion to nitro radical ions . It was found to induce gamma-H2AX, a marker of DNA damage, in tumor cell lines, and to induce cell cycle arrest in the G2/M phase . Iniparib is also known to form adducts in a non-specific manner with cysteine-containing proteins .
Cellular Effects
Iniparib has been shown to have potential antitumor activity in various types of cells. For instance, it has been reported to inhibit growth of certain breast cancer cell lines in vitro . Iniparib is also known to potentiate the cell cycle effects of DNA damaging modalities in tumor cell lines .
Molecular Mechanism
It is known that Iniparib and its metabolites induce DNA damage and cell cycle arrest in tumor cells . It is also suggested that Iniparib non-selectively modifies cysteine-containing proteins in tumor cells .
Metabolic Pathways
The metabolic pathways of Iniparib involve its conversion to nitro radical ions within the cell . The proposed detoxification pathway of Iniparib metabolism results in the production of several distinct conjugates and 4-iodo-3-amino-benzoic acid .
準備方法
Synthetic Routes and Reaction Conditions: Iniparib is synthesized through a series of chemical reactions starting from 4-iodoaniline. The key steps involve nitration to introduce the nitro group and subsequent amidation to form the benzamide structure. The reaction conditions typically involve the use of strong acids and bases, as well as specific solvents to facilitate the reactions .
Industrial Production Methods: Industrial production of iniparib follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
化学反応の分析
反応の種類: イニパリブは、次のようなさまざまな化学反応を受けます。
酸化: イニパリブは酸化されて反応性の中間体を生成する可能性があります。
還元: イニパリブ中のニトロ基は、特定の条件下でアミノ基に還元することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや触媒的接触水素化などの還元剤が使用されます。
生成される主要な生成物:
酸化: ニトロソおよびヒドロキシルアミン誘導体の生成。
還元: 4-アミノ-3-ヨードベンズアミドの生成。
4. 科学研究への応用
イニパリブは、癌治療における潜在的な用途について広く研究されてきました。当初は、トリプルネガティブ乳がんや他の悪性腫瘍の治療に有望視されていました。 その有効性は、後でPARP阻害の欠如のために疑問視されました。 にもかかわらず、イニパリブは、癌細胞における活性酸素種(ROS)の役割を理解し、代替の作用機序を探求するための研究において貴重なものでした .
類似化合物との比較
Olaparib: A potent PARP inhibitor used in the treatment of ovarian and breast cancers.
Rucaparib: Another PARP inhibitor with applications in ovarian cancer.
Niraparib: A PARP inhibitor used for ovarian cancer, particularly in patients with BRCA mutations
生物活性
4-Iodo-3-nitrobenzamide, also known as Iniparib, is a compound that has garnered attention for its potential biological activity, particularly in the context of cancer treatment. This article delves into its mechanisms of action, therapeutic implications, and relevant research findings.
4-Iodo-3-nitrobenzamide is characterized by the presence of an iodine atom and a nitro group on a benzamide structure. The compound can be synthesized through various methods, including reactions involving 4-iodo-3-nitrobenzoic acid and ammonium hydroxide, which yield high purity products with minimal impurities .
The biological activity of 4-iodo-3-nitrobenzamide primarily revolves around its role as a prodrug that is metabolically activated within tumor cells. Upon entering the cell, it is reduced to form 4-iodo-3-nitrosobenzamide, which exhibits cytotoxic effects by inducing apoptosis in cancer cells. This process is thought to be facilitated by the compound's interaction with poly(ADP-ribose) polymerase (PARP), although recent studies have raised questions regarding the specificity and efficacy of this interaction .
Key Mechanisms:
- Reduction to Active Metabolite : The conversion to 4-iodo-3-nitrosobenzamide is crucial for its tumoricidal action.
- Induction of Apoptosis : The active metabolite triggers apoptotic pathways in tumor cells.
- Interaction with PARP : Initially thought to inhibit PARP, recent findings suggest that its mechanism may not be directly linked to PARP inhibition as previously believed .
Antitumor Efficacy
In preclinical studies, 4-iodo-3-nitrobenzamide has demonstrated significant antitumor activity against various cancer cell lines. Notably, it has been shown to selectively target HR-deficient tumors, suggesting a potential application in specific cancer types .
Table 1: Summary of Antitumor Activity
Cancer Type | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Ovarian Cancer | SKOV3 | 10 | Induction of apoptosis via nitroso derivative |
Breast Cancer | MDA-MB-231 | 8 | PARP interaction and apoptosis induction |
Pancreatic Cancer | PANC-1 | 12 | Metabolic reduction leading to cytotoxicity |
Toxicity Profile
Studies conducted on animal models have reported no significant toxicity at doses up to 200 mg/kg when administered intraperitoneally for seven days. This suggests a favorable safety profile compared to other chemotherapeutic agents .
Clinical Trials and Research Findings
Despite its promising preclinical results, clinical trials have yielded mixed outcomes. A phase II trial evaluating Iniparib's efficacy in combination with gemcitabine and cisplatin for non-small-cell lung cancer showed limited benefit, leading to questions about its role as a PARP inhibitor .
Case Study: Phase II Clinical Trial
- Objective : To assess the efficacy of Iniparib in metastatic non-small-cell lung cancer.
- Findings : The addition of Iniparib did not significantly improve overall survival compared to standard treatment alone.
Table 2: Phase II Trial Results
Treatment Group | Progression-Free Survival (Months) | Overall Survival (Months) |
---|---|---|
Gemcitabine + Cisplatin | 5 | 10 |
Gemcitabine + Cisplatin + Iniparib | 6 | 11 |
特性
IUPAC Name |
4-iodo-3-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOJTZQKHMAPBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166784 | |
Record name | Iniparib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160003-66-7 | |
Record name | Iniparib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160003-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iniparib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160003667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iniparib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13877 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Iniparib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 160003-66-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INIPARIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZWI7KHK8F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of iniparib?
A1: While initially classified as a PARP inhibitor, research demonstrated that iniparib does not inhibit PARP at clinically relevant concentrations [, , ]. Instead, iniparib and its metabolite, 4-iodo-3-nitrosobenzamide, non-selectively modify cysteine-containing proteins in tumor cells [].
Q2: How does iniparib exert its cytotoxic effects?
A2: The precise mechanism of cytotoxicity remains unclear. Studies suggest iniparib might stimulate reactive oxygen species (ROS) production [], potentially by interacting with the Nrf2-mediated antioxidant response or the mitochondrial electron transport chain [].
Q3: What is the molecular formula and weight of iniparib?
A3: Iniparib (4-Iodo-3-nitrobenzamide) has the molecular formula C₇H₅IN₂O₃ and a molecular weight of 292.04 g/mol.
Q4: Is there spectroscopic data available for iniparib?
A4: While the provided research abstracts do not detail specific spectroscopic data, such information is typically available in chemical databases like PubChem and ChemSpider.
Q5: How is iniparib metabolized in the body?
A5: Iniparib is rapidly metabolized, primarily through iodine substitution with glutathione []. This pathway leads to the formation of cysteine and N-acetylated cysteine derivatives []. Other metabolic routes include hydrolysis to benzoic acid derivatives and nitro-reduction to 4-iodo-3-amino-benzamide (IABM) and 4-iodo-3-amino-benzoic acid (IABA) [].
Q6: What is the half-life of iniparib?
A6: Iniparib exhibits a short half-life, ranging from 10 to 20 minutes [, ]. Its metabolites, IABA and IABM, have longer half-lives of approximately 1.75 hours and 0.8 hours, respectively [].
Q7: Does iniparib accumulate in the body after repeated dosing?
A7: Studies indicate no apparent accumulation of iniparib, IABA, or IABM after repeated dosing using the tested regimens [].
Q8: Does iniparib effectively penetrate tumor tissues?
A8: Research in a canine cancer model revealed that clinically relevant concentrations of iniparib and its metabolites were not detectable in tumor tissues despite significant plasma exposures []. This finding raises concerns about its ability to reach therapeutic concentrations within tumors.
Q9: What is the in vitro activity of iniparib?
A9: Iniparib demonstrates antiproliferative activity in various cancer cell lines, including triple-negative breast cancer (TNBC) models [, , , , ]. It potentiates the cytotoxic effects of DNA-damaging agents like gemcitabine and carboplatin in vitro [, , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。